molecular formula C17H25NO B11928016 (S)-Dehydro Venlafaxine

(S)-Dehydro Venlafaxine

Cat. No.: B11928016
M. Wt: 259.4 g/mol
InChI Key: OARSYJZOOXFPDU-KRWDZBQOSA-N
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Description

(S)-Dehydro Venlafaxine is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of a double bond in its structure, which distinguishes it from its parent compound, Venlafaxine. It is primarily studied for its potential pharmacological properties and its role in the metabolic pathway of Venlafaxine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dehydro Venlafaxine typically involves the dehydration of Venlafaxine under acidic conditions. The process can be summarized as follows:

    Starting Material: Venlafaxine.

    Reaction Conditions: Dehydration is carried out in an acidic medium, often using sulfuric acid or hydrochloric acid.

    Procedure: Venlafaxine is dissolved in the acid solution and heated to promote the elimination of water, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the process would likely involve optimization of the dehydration reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-Dehydro Venlafaxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound back to Venlafaxine or other reduced forms.

    Substitution: The double bond in this compound can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and solvents like ethanol or methanol.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Venlafaxine and other reduced forms.

    Substitution Products: Compounds with different substituents at the double bond position.

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of double bonds in organic synthesis.

    Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Explored for its pharmacological properties, particularly its potential as an antidepressant or its role in the metabolism of Venlafaxine.

Mechanism of Action

The mechanism of action of (S)-Dehydro Venlafaxine is not fully elucidated, but it is believed to involve interactions with serotonin and norepinephrine transporters, similar to Venlafaxine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This mechanism is thought to contribute to its potential antidepressant effects.

Comparison with Similar Compounds

    Venlafaxine: The parent compound, known for its antidepressant properties.

    Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological effects.

    Duloxetine: Another SNRI used for the treatment of depression and anxiety.

    Milnacipran: An SNRI with a different chemical structure but similar therapeutic uses.

Uniqueness: (S)-Dehydro Venlafaxine is unique due to the presence of a double bond, which imparts different chemical reactivity compared to its parent compound. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(2S)-2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3/t17-/m0/s1

InChI Key

OARSYJZOOXFPDU-KRWDZBQOSA-N

Isomeric SMILES

CN(C)C[C@@H](C1=CCCCC1)C2=CC=C(C=C2)OC

Canonical SMILES

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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